molecular formula C16H22BrNO3S B2760411 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797692-56-8

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2760411
CAS No.: 1797692-56-8
M. Wt: 388.32
InChI Key: JLHMGZJTPYXYDN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of a bromophenyl group, an azetidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the azetidine intermediate.

    Sulfonylation: The isobutylsulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group and the sulfonyl group are key functional groups that contribute to its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    3-(2-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one: Similar structure but with a fluorophenyl group instead of a bromophenyl group.

Uniqueness

The presence of the bromophenyl group in 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its chlorinated or fluorinated analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)14-9-18(10-14)16(19)8-7-13-5-3-4-6-15(13)17/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHMGZJTPYXYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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